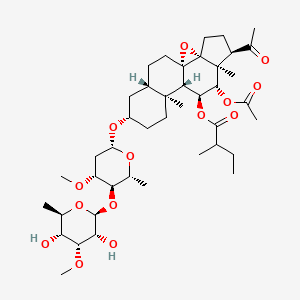

Tenacissoside H

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h20,22-23,25-36,38,45-46H,11-19H2,1-10H3/t20?,22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSFCYYMBMDMOU-ZIAOJATMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Tenacissoside H

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside H is a C21 steroidal glycoside isolated from the traditional Chinese medicinal plant Marsdenia tenacissima.[1] Emerging research has highlighted its significant potential as a therapeutic agent, particularly in oncology, due to its anti-tumor and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and underlying mechanisms of action of this compound, along with detailed experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex natural product with a steroidal core and a glycosidic moiety. Its chemical identity has been established through various spectroscopic techniques.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄₂H₆₆O₁₄ | [2][3] |

| Molecular Weight | 794.97 g/mol | [2][3] |

| CAS Number | 191729-45-0 | [2][3] |

| Synonyms | Tenacissimoside C | [3] |

| Appearance | White to off-white solid/powder | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2][5] |

| Purity | ≥98% (Commercially available) | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| Mass Spectrometry (UPLC-MS/MS) | m/z 817.4 ⟶ 757.5 (ESI positive ion mode) | [6] |

Biological Activities and Mechanism of Action

This compound has demonstrated potent biological activities, primarily focusing on its anti-cancer and anti-inflammatory effects. The primary mechanism of action involves the modulation of key cellular signaling pathways.

Anti-Tumor Activity

This compound exhibits significant anti-tumor effects against various cancer cell lines, including hepatocellular carcinoma, colon cancer, and esophageal cancer. Its anti-neoplastic actions are mediated through the induction of apoptosis, autophagy, and cell cycle arrest.

Table 3: In Vitro Anti-Tumor Activity of this compound

| Cancer Cell Line | Assay | Endpoint | IC₅₀ Value | Source(s) |

| LoVo (Colon Cancer) | MTT Assay | Cell Proliferation | 40.24 µg/mL (24h), 13.00 µg/mL (48h), 5.73 µg/mL (72h) | [7][8] |

The anti-tumor activity of this compound is primarily attributed to its ability to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways . By inhibiting these pathways, this compound triggers a cascade of events leading to programmed cell death and inhibition of cancer cell proliferation.

Anti-Inflammatory Activity

This compound also demonstrates anti-inflammatory properties by regulating the NF-κB and p38 signaling pathways. It has been shown to reduce the number of macrophages at injury sites and inhibit the migration of macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation and Purification of this compound

The isolation of this compound from Marsdenia tenacissima typically involves the following steps:

-

Extraction: The dried and powdered stems of Marsdenia tenacissima are extracted with ethanol. The resulting extract is then partitioned with chloroform.

-

Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., LoVo) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 24, 48, or 72 hours.

-

MTT Incubation: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by this compound.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to determine the effect of this compound on the protein expression levels in signaling pathways like PI3K/Akt/NF-κB.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a promising natural compound with well-documented anti-tumor and anti-inflammatory activities. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols detailed in this guide offer a foundation for researchers to explore the full potential of this compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbs.com [ijbs.com]

- 3. researchgate.net [researchgate.net]

- 4. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. broadpharm.com [broadpharm.com]

Tenacissoside H: A C21 Steroidal Glycoside with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenacissoside H (TDH), a C21 steroidal glycoside extracted from the medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest in oncological and immunological research. Exhibiting potent anti-tumor and anti-inflammatory properties, TDH modulates critical cellular signaling pathways, leading to the induction of apoptosis, autophagy, and the inhibition of cancer cell proliferation and migration. This document provides a comprehensive overview of the current scientific understanding of this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its study.

Introduction

Marsdenia tenacissima is an herb widely utilized in traditional Chinese medicine for its detoxifying, anti-inflammatory, and anti-cancer effects.[1][2] Phytochemical investigations have identified C21 steroidal glycosides as the primary bioactive constituents responsible for these activities.[3] Among these, this compound has been a focus of modern research, demonstrating significant therapeutic potential. Studies have confirmed its role as an anti-tumor agent in various cancer models, including colon cancer, hepatocellular carcinoma, and esophageal cancer, as well as an anti-inflammatory agent.[1][4][5] This guide synthesizes the key findings related to this compound's biological activities and molecular mechanisms.

Biological Activities and Mechanism of Action

This compound exerts its biological effects by modulating a network of intracellular signaling pathways. Its primary activities include inducing programmed cell death (apoptosis), promoting cellular self-degradation (autophagy), and suppressing inflammatory responses.

Anti-Tumor Activity

In cancer cells, this compound has been shown to inhibit proliferation, suppress migration, and induce apoptosis.[4][6] The mechanism is multifaceted and involves the downregulation of key signaling cascades that are often hyperactivated in cancer.

-

Inhibition of PI3K/Akt/mTOR Pathway: TDH attenuates the activation of the PI3K/Akt/mTOR signaling pathway.[4][5][7] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this cascade, TDH effectively halts cancer cell cycle progression and promotes apoptosis.[4][7]

-

Inhibition of Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. TDH has been found to inhibit this pathway in colon cancer cells, contributing to its anti-proliferative effects.[4][6]

-

Downregulation of GOLPH3: Golgi phosphoprotein 3 (GOLPH3) is an oncoprotein that enhances tumor growth and metastasis. TDH treatment significantly downregulates the expression of GOLPH3, which in turn leads to the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[4][6]

-

Induction of Autophagy and Radiosensitivity: In hepatocellular carcinoma cells, TDH has been shown to induce autophagy and enhance the sensitivity of cancer cells to radiotherapy, an effect also mediated through the suppression of the PI3K/Akt/mTOR pathway.[5][7]

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating pathways that regulate the expression of inflammatory cytokines.[1][2]

-

Regulation of NF-κB and p38 Pathways: In zebrafish models of inflammation, TDH was found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by modulating the nuclear factor κB (NF-κB) and p38 signaling pathways.[1][2] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and COX-2, and an increase in the anti-inflammatory cytokine IL-10.[1]

Quantitative Data Summary

The biological effects of this compound have been quantified in various studies. The following tables summarize key findings.

Table 1: In Vitro Cytotoxicity of this compound on LoVo Colon Cancer Cells

| Treatment Duration | IC50 (μg/mL) |

| 24 hours | 40.24[4] |

| 48 hours | 13.00[4] |

| 72 hours | 5.73[4] |

| IC50 (Half-maximal inhibitory concentration) values were determined using the MTT assay. |

Table 2: Effect of this compound on Apoptosis in LoVo Cells

| Treatment Group | Apoptosis Rate (%) |

| p-CMV-2 (Control Vector) | 1.11 ± 0.65[4] |

| GOLPH3 Overexpression | 0.34 ± 0.35[4] |

| TDH Treatment (25 µg/mL) | 30.06 ± 4.86[4] |

| TDH + GOLPH3 Overexpression | 2.27 ± 1.19[4] |

| Apoptosis was measured by Annexin V-FITC/PI flow cytometry. Overexpression of GOLPH3 significantly arrested TDH-induced apoptosis. |

Table 3: Effect of this compound on LoVo Cell Migration

| Treatment Group | Number of Migrated Cells |

| Control | 293 ± 64[4] |

| TDH Treatment (25 µg/mL) | 47 ± 12[4] |

| TDH + PI3K/AKT/mTOR Agonist | 277 ± 23[4] |

| TDH + Wnt/β-catenin Agonist | 253 ± 35[4] |

| Cell migration was assessed using a Transwell assay. Activation of the PI3K/AKT/mTOR and Wnt/β-catenin pathways reversed the inhibitory effect of TDH on cell migration. |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for evaluating its anti-proliferative activity.

Caption: Anti-cancer signaling pathways modulated by this compound.

Caption: Anti-inflammatory signaling pathways regulated by this compound.

Caption: Experimental workflow for MTT cell proliferation assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Cell Culture

-

Cell Line: Human colon cancer cell line LoVo.[4]

-

Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).[4]

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2 and 95% air.[4]

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: LoVo cells are seeded into 96-well plates at a density of 2 × 10³ cells per well in 100 µL of culture medium.[4]

-

Adherence: The plates are incubated for 24 hours to allow cells to adhere.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a control (vehicle).[4]

-

Incubation: Cells are treated for specified time periods (e.g., 24, 48, and 72 hours).[4]

-

MTT Addition: Following treatment, 10 µL of 5 mg/mL MTT solution is added to each well.[4]

-

Formazan Formation: The plates are incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: The medium is removed, and Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

-

Data Acquisition: The absorbance (Optical Density, OD) is measured at 490 nm using a microplate reader.[4]

-

Analysis: The IC50 value is calculated using the Logit method by comparing the OD values of treated cells to the control.[4]

Apoptosis Detection by Flow Cytometry

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Cells are treated with this compound at a predetermined concentration (e.g., 25 µg/mL) for a specified duration.

-

Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS).

-

Staining: Apoptosis is detected using an Annexin V-FITC/Propidium Iodide (PI) staining kit according to the manufacturer's protocol.[4] Briefly, cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are identified as apoptotic.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Following treatment with TDH, total protein is extracted from cells using a cell lysis buffer. The protein concentration is determined using the BCA method.[4]

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

-

Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[4]

-

Blocking: The membrane is blocked for 60 minutes at room temperature with 5% non-fat skimmed milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., GOLPH3, p-p70S6K, β-catenin, all at 1:1000 dilution).[4]

-

Washing: The membrane is washed three times with TBST for 20 minutes each.[4]

-

Secondary Antibody Incubation: The membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising C21 steroidal glycoside with well-documented anti-tumor and anti-inflammatory activities. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt/mTOR, Wnt/β-catenin, and NF-κB, underscores its potential as a lead compound for the development of novel therapeutics. The quantitative data and established protocols presented in this guide provide a solid foundation for researchers and drug development professionals.

Future research should focus on in vivo efficacy studies in various animal models, comprehensive pharmacokinetic and toxicological profiling, and the exploration of synergistic effects when combined with existing chemotherapeutic agents or immunotherapies. Further elucidation of its metabolic pathways in humans will also be crucial for its clinical translation.[8]

References

- 1. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 2. This compound exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resource.aminer.org [resource.aminer.org]

Preliminary Studies on the Bioactivity of Tenacissoside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside H (TDH) is a C21 steroidal glycoside, a natural monomer extracted from the traditional Chinese medicinal plant Marsdenia tenacissima. Emerging research has highlighted its potential as a bioactive compound with significant anti-tumor and anti-inflammatory properties. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of this compound, focusing on its mechanisms of action, and presenting key quantitative data and experimental methodologies.

Anti-Tumor Bioactivity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects against various cancer cell lines, primarily through the modulation of key signaling pathways.

Inhibition of Cancer Cell Proliferation

Studies have shown that this compound inhibits the proliferation of human colon cancer LoVo cells in a concentration-dependent manner[1].

| Cell Line | Treatment Duration | IC50 (µg/mL) | Reference |

| LoVo (Colon Cancer) | 24 hours | 40.24 | [1] |

| LoVo (Colon Cancer) | 48 hours | 13.00 | [1] |

| LoVo (Colon Cancer) | 72 hours | 5.73 | [1] |

Induction of Apoptosis and Inhibition of Migration

This compound has been found to significantly induce apoptosis and suppress the viability and migration of human colon cancer LoVo cells[1]. In hepatocellular carcinoma (HCC) cells (Huh-7 and HepG2), it also promotes apoptosis and enhances radiosensitivity[2].

| Bioactivity | Cell Line | Effect | Reference |

| Apoptosis | LoVo (Colon Cancer) | Significantly induced | [1] |

| Migration | LoVo (Colon Cancer) | Suppressed | [1] |

| Apoptosis | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Promoted | [2] |

| Radiosensitivity | Huh-7 & HepG2 (Hepatocellular Carcinoma) | Enhanced | [2] |

Mechanism of Anti-Tumor Action

The anti-tumor activity of this compound is linked to its ability to modulate critical signaling pathways involved in cell survival, proliferation, and migration.

In Colon Cancer:

This compound exerts its anti-tumor effects in colon cancer cells by downregulating the expression of Golgi phosphoprotein 3 (GOLPH3)[1]. This downregulation, in turn, inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways[1]. Key proteins in these pathways, such as p-p70S6K and β-catenin, are significantly reduced upon treatment with this compound[1].

In Hepatocellular Carcinoma:

In HCC, this compound induces autophagy and apoptosis, and enhances radiosensitivity by attenuating the activation of the PI3K/Akt/mTOR signaling pathway[2]. This leads to a decrease in the expression of phosphorylated PI3K, Akt, and mTOR[2].

Anti-Inflammatory Bioactivity

This compound has also been shown to possess anti-inflammatory properties, as demonstrated in zebrafish models.

Modulation of Inflammatory Pathways and Cytokines

This compound exerts its anti-inflammatory effects by regulating the NF-κB and p38 signaling pathways[3]. It has been shown to substantially suppress the mRNA expression of pro-inflammatory mediators and cytokines, including TNF-α, IL-1β, and IL-8, while accelerating the expression of the anti-inflammatory cytokine IL-10 in response to inflammation in LPS-induced zebrafish[3].

| Cytokine | Effect on mRNA Expression | Reference |

| TNF-α | Suppressed | [3] |

| IL-1β | Suppressed | [3] |

| IL-8 | Suppressed | [3] |

| IL-10 | Accelerated | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the studies of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells (e.g., LoVo) in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 4 hours.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density (OD) at 490 nm using a microplate reader. The IC50 value can be calculated using the Logit method.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

-

Cell Preparation: Treat cells with this compound for the desired duration. Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins.

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p70S6K, β-catenin, GOLPH3, p-PI3K, p-Akt, p-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration Assay

This assay assesses the migratory capacity of cancer cells.

-

Cell Seeding: Seed cancer cells in the upper chamber of a Transwell insert with a serum-free medium.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plate to allow the cells to migrate through the porous membrane.

-

Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.

-

Quantification: Count the number of migrated cells under a microscope.

Real-Time PCR (RT-PCR)

This method is used to quantify the mRNA expression levels of specific genes.

-

RNA Extraction: Extract total RNA from treated and control cells or tissues using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform the quantitative PCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes (e.g., TNF-α, IL-1β, IL-8, IL-10) and a reference gene (e.g., β-actin).

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Signaling pathways modulated by this compound.

Experimental Workflows

References

- 1. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Tenacissoside H: A Deep Dive into its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside H (TDH), a C21 steroidal glycoside extracted from the traditional Chinese medicine Marsdenia tenacissima, has emerged as a promising natural compound with potent anti-tumor activities.[1][2][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms of action of this compound in cancer cells, with a focus on its role in inducing apoptosis and autophagy, and its impact on key signaling pathways. The information presented herein is curated from recent scientific literature to support further research and drug development efforts in oncology.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach that involves the induction of programmed cell death (apoptosis), stimulation of cellular self-degradation (autophagy), and the inhibition of cell proliferation and migration. These effects are orchestrated through the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. In human colon cancer LoVo cells, treatment with TDH significantly increases the apoptotic rate.[1] This pro-apoptotic effect is mediated, at least in part, through the regulation of the Golgi phosphoprotein 3 (GOLPH3).

Key Findings:

-

TDH treatment leads to a concentration-dependent inhibition of proliferation in human colon cancer LoVo cells.[1]

-

It significantly induces apoptosis and inhibits the migration of these cells.[1]

-

Overexpression of GOLPH3 in LoVo cells can counteract the TDH-induced apoptosis, highlighting the central role of this protein.[1]

Stimulation of Autophagy

In hepatocellular carcinoma (HCC) cells, this compound has been shown to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[2][4] This induction of autophagy contributes to its anti-tumor effects and enhances the sensitivity of cancer cells to radiotherapy.[2][4]

Key Findings:

-

TDH promotes the expression of autophagy-related genes, including LC3-II/LC3-I, ATG5, and Beclin-1, in Huh-7 and HepG2 HCC cell lines.[2]

-

The induction of autophagy by TDH is linked to the downregulation of the PI3K/Akt/mTOR signaling pathway.[2][4]

Signaling Pathways Modulated by this compound

The anti-cancer activities of this compound are underpinned by its ability to modulate key signaling cascades that are often dysregulated in cancer.

The GOLPH3/PI3K/AKT/mTOR Pathway in Colon Cancer

In colon cancer, this compound's mechanism of action is critically dependent on its ability to downregulate GOLPH3.[1][3] GOLPH3 is an oncoprotein that, when overexpressed, promotes cell proliferation and survival. By inhibiting GOLPH3, TDH triggers a cascade of events that culminate in the suppression of two major pro-survival signaling pathways: PI3K/AKT/mTOR and Wnt/β-catenin.[1][3]

Pathway Description:

-

This compound Administration: TDH enters the colon cancer cell.

-

GOLPH3 Downregulation: TDH leads to a decrease in the expression of GOLPH3.[1][3]

-

Inhibition of PI3K/AKT/mTOR Signaling: The reduction in GOLPH3 subsequently inhibits the PI3K/AKT/mTOR pathway. This is evidenced by the decreased phosphorylation of p70S6K, a downstream effector of mTOR.[1]

-

Inhibition of Wnt/β-catenin Signaling: The downregulation of GOLPH3 also leads to the suppression of the Wnt/β-catenin pathway, as indicated by reduced levels of β-catenin.[1]

-

Cellular Outcomes: The combined inhibition of these pathways results in decreased cell proliferation and migration, and the induction of apoptosis.[1][3]

Caption: this compound inhibits colon cancer cell proliferation and migration and induces apoptosis by downregulating GOLPH3, which in turn suppresses the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.

The PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma, this compound directly targets the PI3K/Akt/mTOR pathway to induce autophagy and apoptosis, and to enhance radiosensitivity.[2][4]

Pathway Description:

-

This compound Administration: TDH is administered to hepatocellular carcinoma cells.

-

Inhibition of PI3K/Akt/mTOR Signaling: TDH attenuates the activation of the PI3K/Akt/mTOR signaling pathway.[2][4]

-

Induction of Autophagy: The inhibition of this pathway leads to an upregulation of autophagy-related genes (LC3-II/LC2-I, ATG5, Beclin-1).[2]

-

Induction of Apoptosis: Concurrently, the suppression of PI3K/Akt/mTOR signaling promotes apoptosis.[2][4]

-

Enhanced Radiosensitivity: The combined effects of induced autophagy and apoptosis contribute to an increased sensitivity of the cancer cells to radiation therapy.[2][4]

Caption: this compound enhances radiosensitivity in hepatocellular carcinoma cells by inducing autophagy and apoptosis through the downregulation of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of this compound on cancer cells.

Table 1: Effect of this compound on Apoptosis in LoVo Colon Cancer Cells [1]

| Experimental Group | Treatment | Apoptosis Rate (%) |

| p-CMV-2 Group (Control) | Vehicle | 1.11 ± 0.65 |

| GOLPH3 Group | GOLPH3 Overexpression | 0.34 ± 0.35 |

| Experimental Group 3 | TDH | 30.06 ± 4.86 |

| Experimental Group 4 | GOLPH3 Overexpression + TDH | 2.27 ± 1.19 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following outlines the key experimental protocols employed in the cited studies.

Cell Culture and Treatment

-

Cell Lines: Human colon cancer LoVo cells, and human hepatocellular carcinoma Huh-7 and HepG2 cells were used in the primary studies.[1][2]

-

Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Cells were treated with varying concentrations of this compound for specified durations as described in the individual experiments.[1][2]

Cell Proliferation Assay

-

Method: Cell Counting Kit-8 (CCK8) assay was utilized to determine the effect of this compound on the proliferation of HCC cells.[2][4]

-

Procedure: Cells were seeded in 96-well plates and treated with different concentrations of TDH. After the incubation period, CCK8 solution was added to each well, and the absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis Assay

-

Method: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry was used to quantify apoptosis.[1][2]

-

Procedure: After treatment with this compound, cells were harvested, washed, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol and analyzed by flow cytometry. Annexin V positive cells were considered apoptotic.

Western Blot Analysis

-

Purpose: To determine the expression levels of key proteins in the signaling pathways.

-

Procedure:

-

Protein Extraction: Total protein was extracted from treated and untreated cells using lysis buffer.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., GOLPH3, p-p70S6K, β-catenin, LC3, ATG5, Beclin-1, p-PI3K, p-Akt, p-mTOR) overnight at 4°C.

-

Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caption: A generalized workflow for in vitro investigation of this compound's anti-cancer effects, encompassing cell culture, treatment, and subsequent cellular and molecular analyses.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent, acting through the induction of apoptosis and autophagy, and the inhibition of cell proliferation and migration. Its ability to modulate key signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, underscores its therapeutic promise. The central role of GOLPH3 in mediating the effects of TDH in colon cancer presents a novel target for therapeutic intervention.

Future research should focus on:

-

In-depth in vivo studies to validate the efficacy and safety of this compound in animal models for various cancer types.

-

Elucidation of the upstream mechanisms by which this compound downregulates GOLPH3 expression.

-

Investigation into potential synergistic effects of this compound with existing chemotherapeutic agents and radiotherapy.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies for clinical applications.

This technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of Tenacissoside H: A Technical Guide to its Evaluation in Zebrafish Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside H (TH), a steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in established zebrafish models of inflammation. Zebrafish (Danio rerio) have emerged as a powerful in vivo model for studying inflammation and for high-throughput drug screening due to their genetic tractability, optical transparency during early development, and the conserved nature of their innate immune system.[1] This document details the experimental protocols for inducing and evaluating inflammation in zebrafish larvae, presents quantitative data on the efficacy of this compound, and illustrates the underlying molecular pathways of its anti-inflammatory action.

Data Presentation: Quantitative Effects of this compound on Inflammatory Markers

The anti-inflammatory activity of this compound has been quantified by assessing its impact on key inflammatory markers in zebrafish larvae, primarily macrophage accumulation and the expression of inflammatory cytokines.

Table 1: Effect of this compound on Macrophage Number in LPS-Induced Inflamed Zebrafish Larvae

| Treatment Group | Concentration | Mean Macrophage Count (± SE) | Percentage Reduction (%) |

| Control | - | 15 ± 2 | N/A |

| LPS (25 µg/mL) | - | 45 ± 3 | N/A |

| LPS + TH | 0.05 mg/mL | 35 ± 2.5 | 22.2% |

| LPS + TH | 0.10 mg/mL | 28 ± 2.1 | 37.8% |

| LPS + TH | 0.15 mg/mL | 22 ± 1.8 | 51.1% |

Data synthesized from studies demonstrating a significant, dose-dependent reduction in macrophage numbers in the presence of this compound.[2]

Table 2: Modulation of Inflammatory Cytokine mRNA Expression by this compound in LPS-Treated Zebrafish Larvae

| Gene | Function | Effect of LPS | Effect of LPS + TH (0.15 mg/mL) |

| Pro-inflammatory | |||

| tnf-α | Pro-inflammatory cytokine | Significantly Increased | Significantly Decreased |

| il-1b | Pro-inflammatory cytokine | Significantly Increased | Significantly Decreased |

| il-8 | Pro-inflammatory cytokine, neutrophil chemoattractant | Significantly Increased | Significantly Decreased |

| cox-2 | Enzyme in prostaglandin synthesis | Significantly Increased | Significantly Decreased |

| nos2b (iNOS) | Nitric oxide synthase, produces inflammatory mediator NO | Significantly Increased | Significantly Decreased |

| ptges | Prostaglandin E synthase | Significantly Increased | Significantly Decreased |

| Anti-inflammatory | |||

| il-10 | Anti-inflammatory cytokine | No significant change | Significantly Increased |

This table summarizes the regulatory effects of this compound on key genes involved in the inflammatory response.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for two commonly used zebrafish inflammation models to assess the anti-inflammatory effects of compounds like this compound.

Protocol 1: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Zebrafish Larvae

This protocol describes the induction of a systemic inflammatory response in zebrafish larvae using LPS, a component of the outer membrane of Gram-negative bacteria.[4][5]

Materials:

-

Zebrafish larvae (72 hours post-fertilization, hpf)

-

This compound stock solution (dissolved in DMSO) and desired dilutions in E3 medium

-

E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

-

Tricaine methanesulfonate (MS-222) for anesthesia

-

Microinjection apparatus

-

Petri dishes

-

Incubator at 28.5°C

Procedure:

-

Animal Preparation: Collect healthy 72 hpf zebrafish larvae and maintain them in E3 medium at 28.5°C.

-

Anesthesia: Anesthetize the larvae by immersing them in E3 medium containing 0.02% Tricaine.

-

LPS Microinjection:

-

Treatment with this compound:

-

Following microinjection, transfer the larvae to fresh E3 medium to recover from anesthesia.

-

Divide the LPS-injected larvae into treatment groups and immerse them in E3 medium containing different concentrations of this compound (e.g., 0.05, 0.10, 0.15 mg/mL). Ensure the final DMSO concentration is below 0.1%.

-

Include an LPS-only control group (immersed in E3 with vehicle) and a vehicle control group (injected with PBS and immersed in E3 with vehicle).

-

-

Incubation and Observation:

-

Incubate the larvae at 28.5°C for 24 to 72 hours.[2]

-

At desired time points, observe the larvae under a microscope for morphological changes and inflammatory responses.

-

-

Quantification of Inflammation:

-

Macrophage/Neutrophil Quantification: For transgenic lines with fluorescently labeled immune cells (e.g., Tg(mpeg1:mCherry) for macrophages or Tg(mpx:GFP) for neutrophils), anesthetize the larvae and image the region of interest (e.g., tail fin) using a fluorescence microscope. Count the number of fluorescent cells.

-

Gene Expression Analysis: Pool a subset of larvae from each group for RNA extraction and subsequent quantitative real-time PCR (qRT-PCR) to analyze the expression levels of inflammatory cytokine genes.

-

Protocol 2: Tail Transection-Induced Local Inflammation

This model creates a localized injury to study the initial stages of inflammation and immune cell recruitment.[6][7][8]

Materials:

-

Zebrafish larvae (3 days post-fertilization, dpf)

-

This compound solutions in E3 medium

-

E3 medium

-

Tricaine methanesulfonate (MS-222)

-

Sterile micro-scalpel or needle

-

Petri dishes

-

Stereomicroscope

-

Incubator at 28.5°C

Procedure:

-

Animal Preparation: Use 3 dpf zebrafish larvae, preferably a transgenic line with fluorescently labeled immune cells.

-

Anesthesia: Anesthetize the larvae in E3 medium containing 0.02% Tricaine.

-

Tail Transection:

-

Place an anesthetized larva on a microscope slide.

-

Under a stereomicroscope, use a sterile micro-scalpel to transect the caudal fin posterior to the notochord.[7]

-

-

Treatment:

-

Immediately after transection, transfer the larvae to Petri dishes containing E3 medium with different concentrations of this compound.

-

Include an untreated (vehicle control) group of transected larvae.

-

-

Incubation and Imaging:

-

Incubate the larvae at 28.5°C.

-

At specific time points post-injury (e.g., 4, 6, 24 hours), anesthetize the larvae and image the tail fin using a fluorescence microscope to visualize and quantify the recruitment of immune cells to the wound site.[6]

-

-

Data Analysis:

-

Count the number of fluorescently labeled macrophages or neutrophils that have migrated to the site of injury in each treatment group.

-

Compare the cell counts between the this compound-treated groups and the vehicle control group to determine the effect on immune cell recruitment.

-

Visualization of Molecular Pathways and Experimental Workflow

This compound Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3] Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade through the adaptor protein MyD88.[2] This leads to the activation of both the p38 MAPK and NF-κB pathways. This compound has been shown to inhibit the phosphorylation of p38 and IκBα, the inhibitory protein of NF-κB.[2] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes and upregulating the expression of the anti-inflammatory cytokine IL-10.[2]

Caption: this compound inhibits the NF-κB and p38 MAPK pathways.

Experimental Workflow for Assessing Anti-inflammatory Compounds in Zebrafish

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory properties of a test compound, such as this compound, using a zebrafish model.

Caption: A streamlined workflow for anti-inflammatory drug screening.

Conclusion

This compound demonstrates potent anti-inflammatory effects in zebrafish models by significantly reducing immune cell accumulation and modulating the expression of key inflammatory cytokines. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB and p38 MAPK signaling pathways. The zebrafish provides a robust and efficient in vivo platform for the continued investigation of this compound and other novel anti-inflammatory drug candidates. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

- 1. Frontiers | Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs [frontiersin.org]

- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 3. This compound exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A zebrafish tailfin injury assay protocol for quantifying immune cell migration and infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 8. researchgate.net [researchgate.net]

Tenacissoside H: A Technical Guide to its Regulatory Role in NF-κB and p38 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenacissoside H (TH), a C21 steroidal glycoside extracted from the medicinal plant Marsdenia tenacissima, has emerged as a promising anti-inflammatory agent.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates two key inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This document synthesizes current research findings, presents quantitative data in a structured format, offers detailed experimental protocols for studying its effects, and provides visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: Regulation of NF-κB and p38 Pathways

Current evidence indicates that this compound exerts its anti-inflammatory effects by intervening at critical junctures in the NF-κB and p38 signaling pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators in response to stimuli such as lipopolysaccharide (LPS).[1]

NF-κB Pathway Regulation

The NF-κB pathway is a cornerstone of the inflammatory response. In a resting state, the NF-κB transcription factor (a heterodimer of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of a wide array of pro-inflammatory genes.[3]

This compound has been shown to potently inhibit this pathway. Mechanistic studies, including molecular docking, suggest a direct interaction between this compound and the IKKβ subunit of the IKK complex. This interaction is predicted to involve the formation of hydrogen bonds with key amino acid residues, leading to a high binding affinity.[3] This binding event is believed to inhibit the kinase activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[3] As a result, NF-κB remains sequestered in the cytoplasm, and the transcription of its target genes, including those for pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, is suppressed.[1][3] This mechanism has been corroborated by Western blot analyses showing that this compound treatment significantly reduces the phosphorylation of IKKα/β, IκBα, and the NF-κB p65 subunit.[1][3]

References

- 1. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simplified method for the generation of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]

Tenacissoside H: A Potent Inhibitor of the PI3K/Akt/mTOR Signaling Pathway in Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tenacissoside H (TEH), a C21 steroidal glycoside extracted from the traditional Chinese medicine Marsdenia tenacissima, has emerged as a promising anti-tumor agent.[1][2] A growing body of evidence highlights its mechanism of action through the potent inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers. This technical guide provides a comprehensive overview of the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Introduction to the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that responds to extracellular signals from growth factors and cytokines. Its activation initiates a series of downstream events that collectively promote cell growth and proliferation while inhibiting apoptosis. The pathway is initiated by the activation of PI3K, which then phosphorylates and activates Akt. Activated Akt, in turn, modulates a variety of downstream targets, including mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. Dysregulation of this pathway is a frequent event in oncology, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound exerts its anti-tumor effects by attenuating the activation of the PI3K/Akt/mTOR signaling pathway.[1] Mechanistic studies have demonstrated that TEH treatment leads to a significant downregulation of the phosphorylated forms of key proteins in this cascade, including p-PI3K, p-Akt, and p-mTOR.[2] This inhibition disrupts the downstream signaling events, ultimately leading to decreased cell viability, induction of apoptosis (programmed cell death), and autophagy (a cellular recycling process).[1][3] Furthermore, TEH has been shown to enhance the radiosensitivity of cancer cells, suggesting its potential as an adjunct to conventional cancer therapies.[1]

Quantitative Analysis of this compound Activity

The inhibitory effects of this compound on cancer cell proliferation are dose-dependent. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in various cancer cell lines.

| Cell Line | Cancer Type | Time Point | IC50 (µg/mL) | Reference |

| LoVo | Colon Cancer | 24 h | 40.24 | [4] |

| LoVo | Colon Cancer | 48 h | 13.00 | [4] |

| LoVo | Colon Cancer | 72 h | 5.73 | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.

Cell Proliferation Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

-

Cell Seeding: Plate hepatocellular carcinoma (HCC) cells (e.g., Huh-7 and HepG2) in 96-well plates at a density of 5 x 10³ cells per well.[1]

-

Treatment: After 24 hours of incubation, treat the cells with varying concentrations of this compound.[1]

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[4]

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.[1]

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

-

Cell Culture and Treatment: Culture cancer cells (e.g., Huh-7, HepG2) and treat them with different concentrations of this compound.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[1]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the phosphorylated forms of PI3K, Akt, and mTOR.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-PI3K, p-Akt, p-mTOR, and loading controls (e.g., β-actin or GAPDH) overnight at 4°C.[2]

-

Secondary Antibody Incubation: Wash the membrane and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway, experimental workflow, and the logical relationship of this compound's action.

Figure 1: The PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.

Figure 2: A generalized experimental workflow for evaluating the effects of this compound.

Figure 3: The logical relationship of this compound's anti-tumor mechanism.

Conclusion and Future Directions

This compound has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/Akt/mTOR signaling pathway. The data presented in this guide underscore its ability to suppress cell proliferation, induce apoptosis, and enhance the efficacy of radiotherapy in various cancer models.[1] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential, including pharmacokinetic and pharmacodynamic studies, as well as combination therapy trials. The detailed protocols and visual aids provided herein are intended to facilitate further research into this promising natural compound for the development of novel cancer therapeutics.

References

- 1. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound repressed the progression of glioblastoma by inhibiting the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Tenacissoside H: A Potential Therapeutic Agent in Esophageal Cancer

An In-depth Technical Guide on the Antitumor Activities of Tenacissoside H

Introduction

This compound (TDH) is a C21-steroidal glycoside extracted from the traditional Chinese medicine Marsdenia tenacissima. Emerging evidence has highlighted its potential as a potent antitumor agent. This technical guide provides a comprehensive overview of the antitumor activities of this compound in esophageal cancer, with a focus on its molecular mechanisms, supported by quantitative data from in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

In Vitro Antitumor Activities

This compound has demonstrated significant inhibitory effects on the proliferation of human esophageal cancer cells in a time- and dose-dependent manner.[1][2]

Cell Proliferation Assay

The growth inhibitory effect of TDH on the human esophageal cancer cell line EC9706 was evaluated using the MTT assay.[2] The results indicated a substantial reduction in cell viability upon treatment with TDH.

Table 1: Inhibitory Effects of this compound on EC9706 Cell Proliferation [2]

| Concentration | Treatment Time | Inhibition Rate (%) | IC50 (mg/mL) |

| 10 mg/mL | 24 h | 52.65% | 9.81 ± 1.57 |

| 10 mg/mL | 48 h | 64.79% | 6.45 ± 1.68 |

Cell Cycle Analysis

Flow cytometry analysis revealed that this compound induces cell cycle arrest at the S phase in EC9706 cells, thereby impeding cellular division and proliferation.[1][2]

In Vivo Antitumor Efficacy

The antitumor potential of this compound has also been confirmed in in vivo models. Studies using nude mice bearing esophageal carcinoma xenografts have shown that TDH can strongly inhibit tumor growth and volume.[1][2]

Tumor Growth Inhibition

Treatment with this compound led to a significant decrease in tumor volume and weight in a nude mouse model.[2] Furthermore, histological analysis of tumor tissues from TDH-treated mice showed evidence of necrosis and apoptosis.[2] A notable decrease in the expression of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, was also observed in the transplanted tumors.[1][2]

Molecular Mechanism of Action

The antitumor activity of this compound in esophageal cancer is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.[1]

Regulation of the PI3K/Akt-NF-κB Signaling Pathway

Research has shown that this compound exerts its effects by downregulating the PI3K/Akt-NF-κB signal transduction cascade.[1] In vitro studies have demonstrated that TDH significantly inhibits the mRNA expression of PI3K and NF-κB in EC9706 cells.[1] Furthermore, in vivo experiments have confirmed that TDH downregulates the protein expression of key components within this pathway.[1]

Caption: this compound Signaling Pathway in Esophageal Cancer.

Experimental Protocols

Cell Proliferation (MTT) Assay

-

Cell Seeding: EC9706 cells are seeded into 96-well plates at a specified density.

-

Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound. A control group with no drug treatment is also included.

-

Incubation: The cells are incubated for 24 and 48 hours.

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

-

Calculation: The inhibition rate is calculated using the formula: (1 - (Absorbance of treated group / Absorbance of control group)) * 100%. The IC50 value is then determined.

Caption: MTT Assay Workflow.

In Vivo Xenograft Model

-

Cell Implantation: EC9706 cells are subcutaneously injected into the flank of nude mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: The mice are randomly divided into treatment and control groups. The treatment group receives this compound via a specified route of administration (e.g., intraperitoneal injection).

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: After a defined period, the mice are euthanized, and the tumors are excised and weighed.

-

Analysis: The tumor inhibition rate is calculated. Tumor tissues are collected for further analysis, such as immunohistochemistry for PCNA expression and western blotting for signaling pathway proteins.

Caption: In Vivo Xenograft Model Workflow.

Conclusion

This compound exhibits significant antitumor activities against esophageal cancer both in vitro and in vivo. Its mechanism of action involves the induction of S-phase cell cycle arrest and the downregulation of the PI3K/Akt-NF-κB signaling pathway. These findings suggest that this compound holds promise as a potential therapeutic candidate for the treatment of esophageal cancer. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Antitumor Activity of this compound on Esophageal Cancer through Arresting Cell Cycle and Regulating PI3K/Akt-NF-κB Transduction Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Activity of this compound on Esophageal Cancer through Arresting Cell Cycle and Regulating PI3K/Akt-NF-κB Transduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Tenacissoside H: A Novel Inhibitor of Colon Cancer Cell Proliferation and Migration

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Tenacissoside H (TDH) on colon cancer cells, focusing on its mechanisms of action related to cell proliferation and migration. The information presented is synthesized from peer-reviewed research, offering a valuable resource for scientists engaged in oncology drug discovery and development.

Executive Summary

This compound, a C21 steroidal saponin extracted from the Chinese medicinal plant Marsdenia tenacissima, has demonstrated significant anti-tumor properties.[1][2] In the context of colon cancer, research has specifically highlighted its ability to inhibit cell proliferation, induce apoptosis, and suppress cell migration in human colon cancer LoVo cells.[1][2] The primary mechanism of action involves the downregulation of Golgi phosphoprotein 3 (GOLPH3), which in turn inhibits the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1][2] This guide details the quantitative effects of this compound, the experimental protocols used to determine these effects, and the signaling pathways implicated in its anti-cancer activity.

Quantitative Data on the Effects of this compound

The anti-proliferative effects of this compound on the human colon cancer cell line LoVo have been quantified, demonstrating a concentration-dependent inhibition.[1]

Table 1: Inhibitory Concentration (IC50) of this compound on LoVo Colon Cancer Cells [1][2]

| Treatment Duration | IC50 (μg/mL) |

| 24 hours | 40.24 |

| 48 hours | 13.00 |

| 72 hours | 5.73 |

Data sourced from studies on LoVo human colon cancer cells.

Core Experimental Protocols

The following section details the methodologies employed to investigate the effects of this compound on colon cancer cells.[1]

Cell Culture and Treatment

-

Cell Line: Human colon cancer LoVo cells were utilized for the experiments.[1]

-

Culture Conditions: Cells were cultured in a suitable medium, typically supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: LoVo cells were treated with varying concentrations of this compound (ranging from 0.1 to 100 μg/mL) for different time periods (24, 48, and 72 hours) to assess its effects.[1]

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Seeding: LoVo cells are seeded into 96-well plates at a specified density.

-

Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: The cells are incubated for the desired time points (e.g., 24, 48, 72 hours).[1]

-

MTT Addition: A solution of MTT is added to each well, and the plate is incubated for an additional few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Migration Assay (Transwell Assay)

The Transwell assay is used to assess the migratory capacity of cancer cells.

-

Chamber Setup: A Transwell insert with a porous membrane is placed into the well of a culture plate, creating an upper and a lower chamber.

-

Cell Seeding: A suspension of pre-treated (with this compound or control) LoVo cells in a serum-free medium is added to the upper chamber.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.

-

Incubation: The plate is incubated for a sufficient period to allow cells to migrate through the pores of the membrane.

-

Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of migrated cells is then counted under a microscope.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: LoVo cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer to prevent non-specific binding of antibodies.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., GOLPH3, p-p70S6K, β-catenin).[1][2] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

Apoptosis Analysis (Annexin V-FITC/PI Double-Staining)

This flow cytometry-based method is used to detect and quantify apoptosis.

-

Cell Preparation: LoVo cells are treated with this compound for a specified time.

-

Staining: The cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis).

-

Flow Cytometry: The stained cells are analyzed by a flow cytometer. The results allow for the differentiation of viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating key signaling pathways that are often dysregulated in colon cancer.[3][4] The central mechanism identified is the downregulation of GOLPH3.[1][2]

Downregulation of GOLPH3

GOLPH3 is an oncoprotein that is overexpressed in various cancers and is associated with poor prognosis. This compound treatment significantly reduces the expression of GOLPH3 protein in LoVo colon cancer cells.[1] This downregulation is a critical upstream event that triggers the inhibition of downstream pro-survival and pro-proliferation pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[5] GOLPH3 is known to activate this pathway. By downregulating GOLPH3, this compound leads to the inactivation of the PI3K/AKT/mTOR pathway.[1][2] This is evidenced by the decreased expression of phosphorylated p70S6K (p-p70S6K), a downstream effector of mTOR.[2] The inhibition of this pathway contributes to the observed decrease in cell proliferation and viability.[1]

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer.[3] this compound treatment leads to a significant decrease in the expression of β-catenin, a key mediator of the Wnt pathway.[1][2] The downregulation of GOLPH3 is linked to this reduction in β-catenin levels, thereby inhibiting the pathway's activity.[1] This inhibition contributes to the suppression of colon cancer cell proliferation and migration.

Caption: Signaling pathway of this compound in colon cancer cells.

Experimental and Logical Workflow

The investigation into the effects of this compound on colon cancer cells follows a logical progression from initial viability screening to mechanistic studies.

Caption: Experimental workflow for investigating this compound effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent for colon cancer. Its inhibitory effects on cell proliferation and migration are mediated through the downregulation of GOLPH3 and the subsequent suppression of the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[1][2] The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of this compound, including preclinical and clinical studies. Future investigations could explore its efficacy in vivo, potential synergistic effects with existing chemotherapies, and its activity against a broader range of colon cancer subtypes.

References

- 1. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging agents that target signaling pathways to eradicate colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Key Signaling Pathways and ncRNAs in Colorectal Cancer [mdpi.com]

- 5. Frontiers | Inhibition and potential treatment of colorectal cancer by natural compounds via various signaling pathways [frontiersin.org]

Tenacissoside H in Glioblastoma Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on Tenacissoside H (TH) and its role in mitigating glioblastoma (GBM) progression. The information presented is primarily based on the findings from a pivotal study by Dong et al. (2024), which elucidates the molecular mechanisms through which this compound exerts its anti-tumor effects. Glioblastoma is a highly aggressive and common primary brain tumor with a high mortality rate and limited effective treatments.[1] this compound, an active compound from the traditional Chinese medicine Marsdenia tenacissima, has emerged as a promising therapeutic candidate.[1][2]

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Research indicates that this compound represses the progression of glioblastoma by directly inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is critical for cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in glioblastoma, contributing to tumor growth and resistance to therapy.[1][3][4] this compound's inhibitory action on this pathway leads to several downstream anti-cancer effects, including the induction of cell cycle arrest, apoptosis, and a reduction in cell migration.[1][2] In vivo studies in an orthotopic transplantation model have confirmed that TH inhibits glioblastoma progression by inactivating the PI3K/Akt/mTOR pathway.[1]

Quantitative Data Summary

The anti-tumor effects of this compound on glioblastoma have been quantified through various in vitro and in vivo experiments. The data is summarized below.

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cells